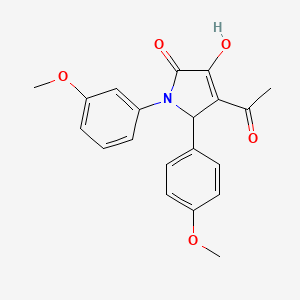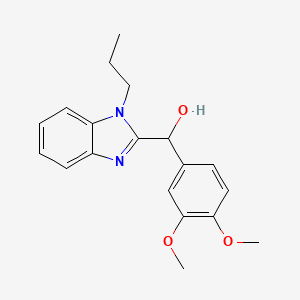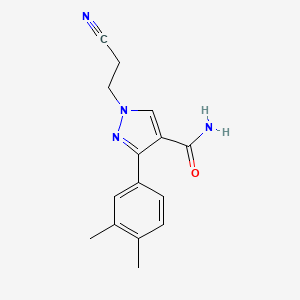![molecular formula C10H13ClN4O4 B4979329 4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]morpholine](/img/structure/B4979329.png)
4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]morpholine, also known as CNM-III, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.
作用機序
The mechanism of action of 4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]morpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, 4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]morpholine has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This leads to the inhibition of cell growth and the induction of apoptosis. In inflammatory cells, 4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]morpholine has been found to inhibit the production of certain cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]morpholine has been found to have a range of biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell growth and induce apoptosis. In inflammatory cells, it has been found to inhibit the production of cytokines and reduce inflammation. In addition, 4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]morpholine has been studied for its effects on the central nervous system, with promising results in the treatment of Alzheimer's disease.
実験室実験の利点と制限
One advantage of 4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]morpholine is its potential as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. However, there are also limitations to its use in lab experiments. For example, the synthesis of 4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]morpholine can be complex and time-consuming, which may limit its availability for research purposes. In addition, further studies are needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the study of 4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]morpholine. One area of research is the development of more efficient synthesis methods to increase the availability of the compound for research purposes. Another direction is the investigation of its potential as a therapeutic agent for other diseases, such as autoimmune disorders and infectious diseases. In addition, further studies are needed to fully understand its mechanism of action and potential side effects, which will be important for the development of safe and effective treatments.
合成法
The synthesis of 4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]morpholine involves the reaction of 4-chloro-5-methyl-3-nitro-1H-pyrazole with acetic anhydride in the presence of morpholine. The resulting product is a yellow solid that can be purified through recrystallization.
科学的研究の応用
4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]morpholine has been studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]morpholine has been shown to inhibit the growth of tumor cells and induce apoptosis. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. In addition, 4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]morpholine has been studied for its effects on the central nervous system, with promising results in the treatment of Alzheimer's disease.
特性
IUPAC Name |
2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O4/c1-7-9(11)10(15(17)18)12-14(7)6-8(16)13-2-4-19-5-3-13/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGMUOYWIFGGDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N2CCOCC2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS*,5S*,9aS*)-2-cyclopentyl-5-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4979251.png)
![3-({[2-(dimethylamino)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B4979270.png)
![N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B4979274.png)


![2-(benzylthio)-N-[2-(4-ethylphenoxy)ethyl]benzamide](/img/structure/B4979289.png)

![1-{[1-(3-chlorobenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B4979291.png)

![5-(3-pyridinyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B4979303.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4979311.png)
![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B4979322.png)
![2,4-bis(ethylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B4979337.png)
